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molecular formula C14H18BrN3O3S B8408769 1,2-Diamino-4-bromo-pyridinium 2,4,6-trimethyl-benzenesulfonate

1,2-Diamino-4-bromo-pyridinium 2,4,6-trimethyl-benzenesulfonate

Cat. No. B8408769
M. Wt: 388.28 g/mol
InChI Key: LXUAONTZSZVYOF-UHFFFAOYSA-N
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Patent
US08349824B2

Procedure details

The product was prepared in the same manner as described in example 1b using 1,2-diamino-4-bromopyridinium 2,4,6-trimethylbenzenesulfonate (2.2 g, 5.67 mmol) and 2-methoxybenzoyl chloride (1.52 ml, 11.3 mmol) as starting materials. The reaction affords 7-bromo-2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine (490 mg, 28.4%) as a white solid. MS: m/z=306.0 (M+H+).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=C(C)C=C(C)C=1S([O-])(=O)=O.[NH2:14][N+:15]1[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][C:16]=1[NH2:22].[CH3:23][O:24][C:25]1[CH:33]=[CH:32][CH:31]=[CH:30][C:26]=1[C:27](Cl)=O>>[Br:21][C:18]1[CH:19]=[CH:20][N:15]2[N:14]=[C:27]([C:26]3[CH:30]=[CH:31][CH:32]=[CH:33][C:25]=3[O:24][CH3:23])[N:22]=[C:16]2[CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)S(=O)(=O)[O-].N[N+]1=C(C=C(C=C1)Br)N
Step Two
Name
Quantity
1.52 mL
Type
reactant
Smiles
COC1=C(C(=O)Cl)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was prepared in the same manner

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)N=C(N2)C2=C(C=CC=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg
YIELD: PERCENTYIELD 28.4%
YIELD: CALCULATEDPERCENTYIELD 28.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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